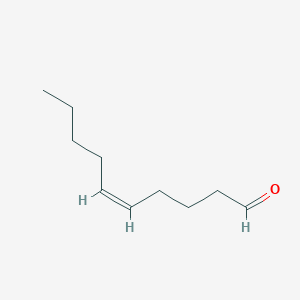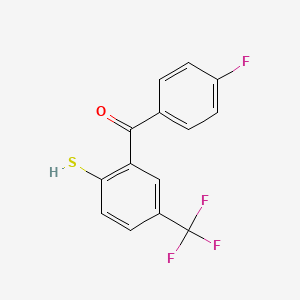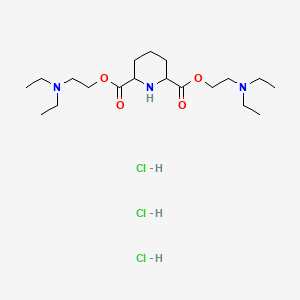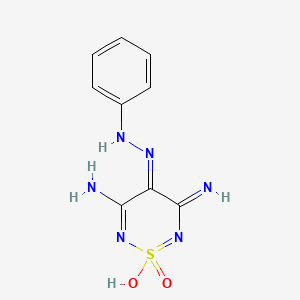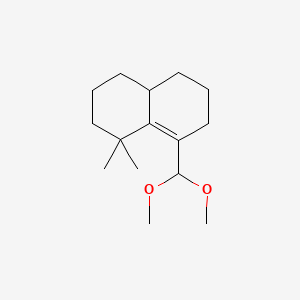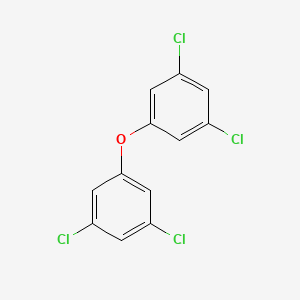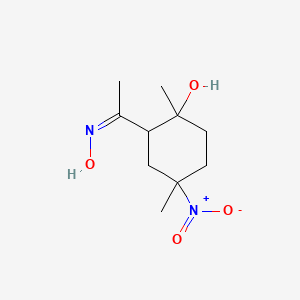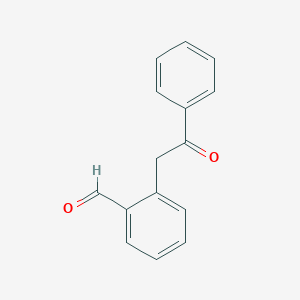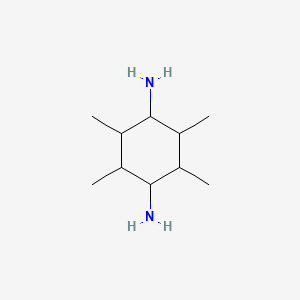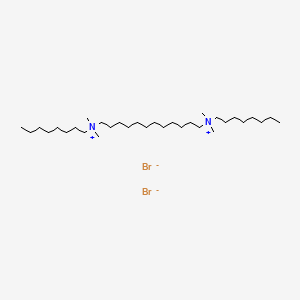
(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide is a quaternary ammonium compound with the molecular formula C32H70Br2N2. It is known for its surfactant properties and is used in various scientific and industrial applications. This compound is characterized by its long dodecane chain and two dimethyloctylammonium groups, which contribute to its unique chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide typically involves the reaction of dodecane-1,12-diol with dimethyloctylamine in the presence of a brominating agent such as hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Solvents like ethanol or methanol are commonly used to dissolve the reactants.
Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium chloride or sodium sulfate are used to replace the bromide ions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used under controlled conditions.
Major Products Formed
Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation: Oxidation products may include various oxygenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture studies to investigate membrane interactions and permeability.
Medicine: Studied for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of (Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide involves its interaction with cell membranes. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Dodecane-1,12-diylbis(dimethylhexylammonium) dibromide
- Dodecane-1,12-diylbis(dimethyldecylammonium) dibromide
Uniqueness
(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide is unique due to its specific chain length and the presence of dimethyloctylammonium groups. These structural features confer distinct surfactant properties, making it more effective in certain applications compared to its analogs with shorter or longer alkyl chains.
Propiedades
Número CAS |
94231-28-4 |
|---|---|
Fórmula molecular |
C32H70Br2N2 |
Peso molecular |
642.7 g/mol |
Nombre IUPAC |
12-[dimethyl(octyl)azaniumyl]dodecyl-dimethyl-octylazanium;dibromide |
InChI |
InChI=1S/C32H70N2.2BrH/c1-7-9-11-13-21-25-29-33(3,4)31-27-23-19-17-15-16-18-20-24-28-32-34(5,6)30-26-22-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
MFGOUNNVWDVPJG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC[N+](C)(C)CCCCCCCCCCCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


